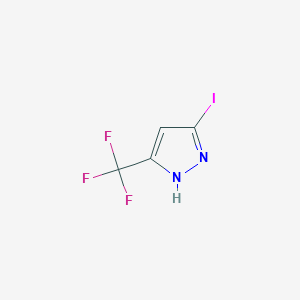

5-iodo-3-(trifluoromethyl)-1H-pyrazole

Description

5-Iodo-3-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by an iodine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity in cross-coupling reactions .

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3IN2/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXYQFSOMKXHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015780-53-6 | |

| Record name | 5-iodo-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-3-(trifluoromethyl)-1H-pyrazole typically involves the introduction of iodine and trifluoromethyl groups into a pyrazole ring. One common method is the iodination of 3-(trifluoromethyl)-1H-pyrazole using iodine or an iodine-containing reagent under suitable conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-iodo-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-(trifluoromethyl)-1H-pyrazole-5-azide, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

Biological Activities

The pyrazole scaffold, including 5-iodo-3-(trifluoromethyl)-1H-pyrazole, has been extensively studied for its pharmacological properties. Research indicates that pyrazoles possess diverse biological activities, including:

- Anti-inflammatory : Pyrazole derivatives are recognized for their anti-inflammatory effects. For instance, compounds derived from the pyrazole structure have been shown to inhibit inflammatory responses in various models, achieving significant reductions in edema compared to standard drugs like diclofenac .

- Antimicrobial : The compound has demonstrated efficacy against various bacterial strains and fungi. Studies have reported that certain pyrazole derivatives exhibit potent antimicrobial activity, with some compounds achieving over 98% inhibition against Mycobacterium tuberculosis at low concentrations .

- Anticancer : There is growing interest in the anticancer potential of pyrazole derivatives. Some studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Example Compounds | Efficacy |

|---|---|---|

| Anti-inflammatory | This compound | ≥84.2% inhibition (vs. diclofenac) |

| Antimicrobial | Various pyrazole derivatives | >98% inhibition (M. tuberculosis) |

| Anticancer | Selected pyrazole derivatives | Induces apoptosis in cancer cells |

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for various chemical transformations:

- Sonogashira Coupling : This compound can be utilized as a precursor in Sonogashira cross-coupling reactions, facilitating the synthesis of more complex organic molecules. Research has shown that substituted pyrazoles can be effectively coupled with alkynes to yield valuable products .

- Ligand Formation : Pyrazoles are often employed as ligands in coordination chemistry, enhancing the reactivity of transition metals in catalyzed reactions .

Table 2: Synthetic Applications

| Reaction Type | Application | Outcome |

|---|---|---|

| Sonogashira Coupling | Synthesis of substituted pyrazoles | High yields of desired products |

| Ligand Formation | Coordination with transition metals | Enhanced catalytic activity |

Case Studies

Several studies have highlighted the potential of this compound and its derivatives:

- Anti-inflammatory Screening : A series of synthesized pyrazole derivatives were tested for anti-inflammatory activity using the carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited comparable or superior activity to established anti-inflammatory drugs like indomethacin .

- Antimicrobial Testing : In vitro studies demonstrated that specific pyrazole derivatives showed significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 5-iodo-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₄H₂F₃IN₂

- Molecular Weight : 289.98 g/mol (calculated)

- Commercial Availability : Available in milligram to gram quantities (e.g., 1 g for €179, 5 g for €779) from suppliers like CymitQuimica .

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and physical properties of 5-iodo-3-(trifluoromethyl)-1H-pyrazole with analogs:

Key Observations :

- Halogen Effects : The iodine atom in the target compound increases molecular weight significantly compared to bromine (Br) or methyl (Me) analogs. Iodine’s larger atomic radius may enhance steric effects in reactions .

- Melting Points : Brominated derivatives (e.g., 4-Bromo-1,3-diphenyl-5-CF₃-pyrazole) exhibit higher melting points (~98–100°C) due to increased molecular symmetry and π-π stacking from phenyl groups .

- Electron-Withdrawing Groups: The trifluoromethyl group stabilizes the pyrazole ring, while nitro (NO₂) groups (e.g., in 5-nitro analogs) further polarize the ring, increasing reactivity in nucleophilic substitutions .

Comparison with Brominated Analogs :

- Sonogashira Coupling: Brominated pyrazoles (e.g., 4-bromo-3-(4-fluorophenyl)-5-CF₃-pyrazole) undergo efficient Sonogashira coupling with alkynes, yielding arylacetylene derivatives .

- Reactivity : Iodine’s lower bond dissociation energy compared to bromine may make the target compound more reactive in Ullmann or Suzuki-Miyaura couplings .

Stability and Commercial Viability

- Stability : The CF₃ group confers thermal and metabolic stability, while iodine’s susceptibility to photodegradation may require storage in dark conditions .

Biological Activity

5-Iodo-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on recent studies.

This compound can be synthesized through several methods, including halogenation and cross-coupling reactions. The synthesis often involves the use of palladium-catalyzed processes to introduce various substituents at the 4-position of the pyrazole ring. Recent studies have shown that using specific ligands can enhance the yield and efficiency of these reactions, leading to tetra-substituted derivatives with improved biological activities .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that halogenated pyrazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of this compound against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

This compound has also been studied for its anticancer potential. It has shown promise in inhibiting tumor cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .

Table 2: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 20.0 |

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in microbial cells or cancer cells, leading to cell death.

- DNA Interaction : Some studies suggest that it may bind to DNA or interfere with DNA replication processes .

Case Studies

- Antimicrobial Efficacy Against MRSA : A case study demonstrated that this compound significantly reduced the viability of MRSA strains in vitro, highlighting its potential as a therapeutic agent against antibiotic-resistant infections .

- Cancer Cell Line Studies : Another study evaluated its effects on various cancer cell lines, showing that it inhibited proliferation and induced apoptosis more effectively than some existing chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-iodo-3-(trifluoromethyl)-1H-pyrazole, and how are intermediates like diazonium salts utilized?

- Methodology :

- Diazonium salt intermediates (e.g., 1H-pyrazole-5-diazonium tetrafluoroborate) are generated via nitrosation of 1H-pyrazol-5-amine with alkyl nitrites under BF₃ catalysis at low temperatures (-20°C) .

- Halogenation (iodination) is achieved by reacting trifluoromethyl-pyrazole precursors with iodine sources, leveraging the electron-withdrawing effect of the trifluoromethyl group to direct substitution .

- Key Challenges : Handling reactive diazonium salts requires strict temperature control (-20°C) and inert atmospheres to prevent decomposition .

Q. What purification techniques are effective for isolating this compound, especially considering its halogen and trifluoromethyl groups?

- Methodology :

- Cold diethyl ether washes remove unreacted starting materials from diazonium salt precipitates .

- Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves iodinated products from regioisomers, as trifluoromethyl groups alter polarity .

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodology :

- 1H/13C NMR : Distinct signals for the trifluoromethyl group (e.g., δ 118.86 ppm, J = 269.70 Hz for CF₃) and pyrazole protons (δ 8.17 ppm) confirm regiochemistry .

- HRMS : Precise mass analysis (e.g., m/z 290.0318 calculated vs. 290.0321 observed) validates molecular composition .

- X-ray crystallography : Resolves ambiguities in substitution patterns (e.g., crystal structures of related pyrazole-triazole hybrids) .

Q. What are the typical solubility properties of this compound, and how do they influence solvent selection for reactions?

- Solubility Profile :

- Soluble in THF, DCM, and DMF; poorly soluble in water or alcohols due to hydrophobic trifluoromethyl and iodo substituents .

Q. What safety precautions are necessary when handling reactive intermediates like iodinated pyrazoles?

- Safety Protocol :

- Use fume hoods to avoid inhalation of volatile intermediates (e.g., formaldehyde in carbaldehyde synthesis) .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents (e.g., BF₃ etherate) .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions involving the pyrazole ring be systematically addressed?

- Strategies :

- Electronic Effects : The trifluoromethyl group directs electrophilic substitution to the 5-position, while steric hindrance at the 1-position favors iodination at the 3-position .

- Catalytic Control : Copper(I) catalysts enhance regioselectivity in triazole-pyrazole hybrid syntheses (e.g., 61% yield for 4-(4-methoxyphenyl)-1H-1,2,3-triazole derivatives) .

- Data Conflict Resolution : Compare experimental results (e.g., NMR shifts) with DFT-calculated electronic profiles to validate substitution patterns .

Q. How can contradictions in spectral data during characterization be resolved?

- Case Study :

- Observed vs. Calculated HRMS : Minor discrepancies (e.g., Δm/z = 0.0003) may arise from isotopic contributions (e.g., ¹³C, ¹⁵N). Cross-validate with elemental analysis .

- Ambiguous NMR Peaks : Use 2D NMR (e.g., HSQC, HMBC) to assign coupling between pyrazole protons and adjacent substituents .

Q. What strategies enhance the biological activity of this compound derivatives?

- Structure-Activity Relationships (SAR) :

- Substituent Modification : Introducing electron-withdrawing groups (e.g., -NO₂) at the 1-position increases antimicrobial potency (e.g., MIC = 8 µg/mL against S. aureus) .

- Hybrid Scaffolds : Pyrazole-triazole hybrids (e.g., compound 21he) show improved anti-inflammatory activity by inhibiting COX-2 (IC₅₀ = 0.8 µM) .

Q. How can multi-step syntheses be designed to incorporate this compound as a key intermediate?

- Case Example :

- Step 1 : Synthesize 3-(trifluoromethyl)-5-chloropyrazole via nucleophilic aromatic substitution .

- Step 2 : Iodinate at the 5-position using NaI/CuI in DMF (80°C, 12 h) .

- Step 3 : Couple with triazole moieties via click chemistry (CuSO₄/ascorbate, 50°C) to generate bioactive hybrids .

Q. What computational methods are used to predict reactivity and electronic effects in this compound?

- Approaches :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., Fukui indices) .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 active site) to guide rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.